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Introduction: Targeting Lipid Metabolism in
Psoriasis

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by keratinocyte
hyperproliferation and significant immune cell infiltration.[1][2] While cytokine pathways (e.g.,
IL-23/IL-17 axis) are established therapeutic targets, emerging evidence highlights the critical
role of aberrant lipid metabolism in the pathogenesis of psoriasis.[3][4] Psoriatic lesions and the
plasma of patients exhibit altered fatty acid profiles and dysregulated lipid signaling.[4]

Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme that catalyzes the final, committed
step in triglyceride (TG) synthesis, converting diacylglycerol (DAG) and a fatty acyl-CoA into
TG.[5][6] This function places DGAT?2 at a crucial node in cellular lipid homeostasis. The
substrate for this reaction, DAG, is not merely a metabolic intermediate but also a critical
second messenger that can activate signaling cascades, such as the Protein Kinase C (PKC)
pathway, which is implicated in cell proliferation and inflammation.[7][8][9]
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Recent studies have directly implicated DGAT2 in psoriatic pathology, noting that its expression
is reduced in psoriatic lesions, leading to disrupted glyceride metabolism.[10][11][12] This
disruption can enhance inflammatory signaling in keratinocytes and promote the activation of
pathogenic T cells.[10][11]

The Central Hypothesis for INJ-DGAT2-B:

JNJ-DGAT2-B is a potent and selective inhibitor of the DGAT2 enzyme. By blocking the
conversion of DAG to TG, JNJ-DGAT2-B is hypothesized to ameliorate psoriasis through a
dual mechanism:

» Normalization of Lipid Homeostasis: Reducing the synthesis and accumulation of specific
lipid species that may contribute to a pro-inflammatory cellular environment.

e Modulation of Inflammatory Signaling: Altering the availability of DAG for signaling pathways
like PKC, thereby reducing keratinocyte hyperproliferation and cytokine production.

This document provides a comprehensive, field-proven guide for the preclinical evaluation of
JNJ-DGAT2-B, detailing the scientific rationale, experimental workflows, and step-by-step
protocols necessary to validate its therapeutic potential in psoriasis.

Part 1: Proposed Mechanism of Action

In psoriatic skin, pro-inflammatory cytokines such as TNF-a and IL-17A stimulate keratinocytes,
leading to a vicious cycle of inflammation and hyperproliferation. This process is energetically
demanding and involves significant metabolic reprogramming, including alterations in lipid
metabolism. An accumulation of DAG, a key signaling lipid, can activate PKC isoforms that
drive pro-inflammatory gene expression and cell cycle progression.[7][13]

JNJ-DGAT2-B intervenes by inhibiting DGATZ2, the enzyme responsible for converting DAG
into inert triglycerides for storage in lipid droplets.[5] This inhibition is predicted to increase the
DAG pool available for catabolism or other pathways, while preventing the downstream effects
of TG accumulation. This action is expected to dampen the PKC-mediated inflammatory
signaling that contributes to keratinocyte hyperproliferation and the production of psoriatic
chemokines and cytokines.
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Caption: Hypothesized signaling pathway for INJ-DGAT2-B action.

Part 2: Preclinical Validation Workflow

A tiered approach is essential for rigorously evaluating JINJ-DGAT2-B. The workflow begins
with confirming on-target activity and progresses from simple cell-based assays to a complex,
disease-relevant in vivo model. This structure ensures that resources are committed to more
complex models only after foundational efficacy has been established.
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Caption: Tiered experimental workflow for INJ-DGAT2-B evaluation.
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Part 3: In Vitro Protocols
Protocol 3.1: Cell-Free DGAT2 Enzyme Activity Assay

 Principle: To confirm the direct inhibitory activity of INJ-DGAT2-B on the DGAT2 enzyme
and determine its potency (IC50). This is a foundational, self-validating step. A commercially
available DGAT? inhibitor, such as PF-06424439, can be used as a positive control.[14]

o Materials:
o Recombinant human DGAT2 enzyme
o Diacylglycerol (DAG) substrate
o [14C]-labeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA)
o JNJ-DGAT2-B (serial dilutions)
o Known DGAT? inhibitor (e.g., PF-06424439) as a positive control[14]
o DMSO (vehicle control)
o Scintillation fluid and vials
o Methodology:
o Prepare a reaction buffer containing the DGAT2 enzyme.

o Add serial dilutions of INJ-DGAT2-B, the positive control inhibitor, or DMSO vehicle to the
reaction wells. Pre-incubate for 15 minutes.

o Initiate the reaction by adding a mixture of DAG and [14C]oleoyl-CoA.
o Incubate at 37°C for 30 minutes.
o Stop the reaction by adding a quench solution (e.g., isopropanol/heptane).

o Extract the lipids. The radiolabeled triglyceride product will partition into the non-polar
phase.

© 2026 BenchChem. All rights reserved. 5/16 Tech Support


https://www.benchchem.com/product/b1192965/docs?utm_src=pdf-body#application-notes-protocols-jnj-dgat2-b-for-psoriasis-research
https://www.medchemexpress.com/Targets/DGAT.html
https://www.benchchem.com/product/b1192965/docs?utm_src=pdf-body#application-notes-protocols-jnj-dgat2-b-for-psoriasis-research
https://www.medchemexpress.com/Targets/DGAT.html
https://www.benchchem.com/product/b1192965/docs?utm_src=pdf-body#application-notes-protocols-jnj-dgat2-b-for-psoriasis-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192965?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Measure the radioactivity in the non-polar phase using a scintillation counter.

o Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO
control. Plot the percent inhibition against the log concentration of INJ-DGAT2-B and fit to a
dose-response curve to determine the IC50 value.

Protocol 3.2: Human Keratinocyte Proliferation Assay

e Principle: To assess the ability of INJ-DGAT2-B to inhibit the hyperproliferation characteristic
of psoriatic keratinocytes.

e Materials:
o Human epidermal keratinocytes (HEKa)
o Keratinocyte growth medium
o BrdU (5-bromo-2'-deoxyuridine) cell proliferation assay kit
o JNJ-DGAT2-B
o Vehicle control (DMSO)
o Methodology:
o Seed HEKa cells in a 96-well plate and allow them to adhere overnight.
o Treat cells with various concentrations of INJ-DGAT2-B or vehicle for 48-72 hours.

o During the final 4 hours of incubation, add BrdU to the culture medium. BrdU will be
incorporated into the DNA of proliferating cells.

o Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a
peroxidase enzyme, following the kit manufacturer's instructions.

o Add the substrate and measure the colorimetric output on a plate reader.

o Data Analysis: Normalize the absorbance readings to the vehicle control. A decrease in
absorbance indicates an anti-proliferative effect.
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Protocol 3.3: Cytokine-Induced Psoriatic Keratinocyte
Model

 Principle: This protocol creates an in vitro psoriasis-like inflammatory environment to test the
anti-inflammatory effects of INJ-DGAT2-B. A cocktail of cytokines known to be active in
psoriatic lesions is used to stimulate normal keratinocytes.[15][16]

o Materials:
o Normal Human Epidermal Keratinocytes (NHEK)
o Keratinocyte serum-free medium
o Cytokine mix (e.g., TNF-a, IL-17A, IL-22).[16]
o JNJ-DGAT2-B
o Dexamethasone or a known IKK inhibitor (positive controls)
o Vehicle control (DMSO)
o ELISA kits for IL-6 and IL-8
o Methodology:

o Culture NHEK to ~70% confluency in 6-well plates.

[¢]

Pre-treat the cells with INJ-DGAT2-B, positive controls, or vehicle for 2 hours.

[e]

Stimulate the cells with the pro-inflammatory cytokine mix for 24 hours.

o

Collect the cell culture supernatant for cytokine analysis.

o

Lyse the cells and collect the lysate for gene expression analysis (see Protocol 3.4).

o Data Analysis: Quantify the concentration of secreted IL-6 and IL-8 in the supernatant using
ELISA. A significant reduction in cytokine levels in INJ-DGAT2-B-treated wells compared to
the stimulated vehicle control indicates anti-inflammatory activity.
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Protocol 3.4: Gene Expression Analysis of Psoriasis
Markers

¢ Principle: To measure changes in the expression of key genes associated with psoriasis
pathology in the cell lysates from Protocol 3.3.

e Materials:
o Cell lysates from Protocol 3.3

RNA extraction kit

[¢]

o

cDNA synthesis kit

o

gPCR master mix

[¢]

Primers for target genes: IL1B, S100A7 (Psoriasin), DEFB4A (hBD-2), and a
housekeeping gene (e.g., GAPDH).

o Methodology:
o Extract total RNA from the cell lysates.
o Synthesize cDNA from the RNA.
o Perform quantitative real-time PCR (gPCR) using primers for the target genes.

o Analyze the results using the delta-delta Ct (AACt) method to determine the fold change in
gene expression relative to the stimulated vehicle control.

o Data Analysis: A significant downregulation of IL1B, S100A7, and DEFB4A mRNA in INJ-
DGAT2-B treated samples indicates a reversal of the psoriasis-like phenotype at the
transcriptional level.

Part 4: In Vivo Protocol
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Protocol 4.1: Imiquimod (IMQ)-Induced Psoriasiform
Dermatitis Model

¢ Principle: This is the most widely used and accepted preclinical model for psoriasis.[17][18]
Topical application of imiquimod, a TLR7 agonist, induces a skin inflammation that closely
mimics the histopathological and immunological features of human psoriasis, including
dependence on the IL-23/IL-17 axis.[17][19][20]

o Materials:

o

8-week-old BALB/c or C57BL/6 mice[19]

o

Imiquimod cream (5%, Aldara)[17][19]

[¢]

JNJ-DGAT2-B formulated for topical or systemic administration

Vehicle control

[¢]

o

Positive control (e.g., topical calcipotriol or systemic anti-IL-17 antibody)

o

Calipers for measuring skin thickness
o Methodology:

o Acclimatization & Shaving: Acclimatize mice for one week. On Day 0, shave a defined
area on the dorsal skin of each mouse.[19]

o Induction: From Day 1 to Day 5, apply a daily topical dose of 50-62.5 mg of imiquimod
cream to the shaved area.[17][19]

o Treatment: Administer INJ-DGAT2-B (topically or systemically), vehicle, or positive control
daily from Day 1 until the end of the experiment (e.g., Day 6 or 7).

o Clinical Scoring: Each day, score the treated skin for erythema (redness), scaling, and
thickness on a scale of O (none) to 4 (severe). The sum of these scores is the Psoriasis
Area and Severity Index (PASI) score.[19]
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o Thickness Measurement: Measure the thickness of the dorsal skin daily using electronic
calipers.

o Termination & Sample Collection: At the end of the study, euthanize the mice. Collect the
treated skin for histology (H&E staining) and gene/protein analysis. Collect spleens to
assess systemic inflammation (splenomegaly).

o Data Analysis:

o Clinical: Compare PASI scores and skin thickness measurements between treatment
groups using appropriate statistical tests (e.g., ANOVA).

o Histological: Analyze H&E stained skin sections for epidermal thickness (acanthosis),
presence of parakeratosis, and immune cell infiltration.

o Molecular: Homogenize skin tissue to measure levels of IL-17, IL-23, and other
inflammatory markers via qPCR or ELISA.[19]

Part 5: Data Presentation & Interpretation

Summarize all quantitative data in a structured table to allow for clear comparison across
experimental models and controls.
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_ JNJ-DGAT2-B .
) ) Vehicle Control ) Positive Control
Experiment Metric (Hypothesized
(Expected) (Expected)
Outcome)
Potency similar
3.1 DGAT2
IC50 (nM) N/A <100 nM to known
Assay N
inhibitors
) ) BrdU ) Dose-dependent  Significant
3.2 Proliferation ) 100% (Baseline)
Incorporation decrease decrease
IL-6, IL-8 , o
) ) High (e.g., >1000 Dose-dependent  Significant
3.3 Inflammation Secretion
pg/mL) decrease decrease
(pg/mL)
3.4 Gene Fold Change (vs. High (e.g., >10- Significant Significant
Expression Unstimulated) fold) downregulation downregulation
, PASI Score (0- _ Significant Significant
4.1 In Vivo Model High (e.g., 8-10) ) )
12) reduction reduction
Epidermal High (e.g., >100 Significant Significant
4.1 In Vivo Model p. oh (e J ) 0 .
Thickness (um) pm) reduction reduction

A "Go" decision for further development would be supported by a potent IC50, significant and

dose-dependent reduction of proliferation and inflammation in in vitro models, and a statistically

significant improvement in clinical scores and histological markers in the in vivo IMQ model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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